molecular formula C19H19FN6O3S B2425127 6-((4-(4-fluorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852153-93-6

6-((4-(4-fluorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2425127
CAS RN: 852153-93-6
M. Wt: 430.46
InChI Key: DTENKKAJUYGAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((4-(4-fluorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H19FN6O3S and its molecular weight is 430.46. The purity is usually 95%.
BenchChem offers high-quality 6-((4-(4-fluorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((4-(4-fluorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electron Transport Layer in Polymer Solar Cells

This compound has applications as an electron transport layer (ETL) in polymer solar cells. The electron-deficient nature of the diketopyrrolopyrrole (DPP) backbone, found in related compounds, contributes to high conductivity and electron mobility, enhancing the power conversion efficiency of these devices (Hu et al., 2015).

Biological Activities

The compound has been studied in the context of its biological activities. For instance, related thienopyrimidine derivatives exhibit activities such as inhibiting adenosine kinase, platelet aggregation, antilukemia, and anticancer (El-Gazzar et al., 2006).

GnRH Receptor Antagonists

Thieno[2,3-d]pyrimidine-2,4-diones, a class of compounds similar to the one , are used as GnRH receptor antagonists to treat reproductive diseases (Guo et al., 2003).

Nonlinear Optical Properties

Pyrimidine derivatives, particularly those related to the compound , show significant applications in nonlinear optics (NLO) fields due to their structural characteristics and electronic properties (Hussain et al., 2020).

One-Pot Efficient Synthesis

This compound has also been involved in efficient one-pot synthesis methodologies, demonstrating its potential for facile chemical processing in various applications (Cal et al., 2012).

Supramolecular Assemblies

Certain pyrimidine derivatives function as modules for crown-containing hydrogen-bonded supramolecular assemblies, indicating the compound's potential in creating complex molecular structures (Fonari et al., 2004).

properties

IUPAC Name

6-[[4-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O3S/c20-12-3-5-14(6-4-12)26-15(9-13-10-16(27)22-18(29)21-13)23-24-19(26)30-11-17(28)25-7-1-2-8-25/h3-6,10H,1-2,7-9,11H2,(H2,21,22,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTENKKAJUYGAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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